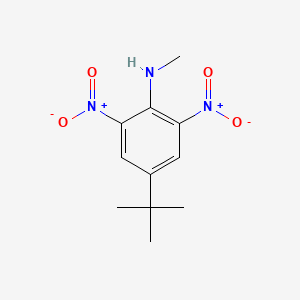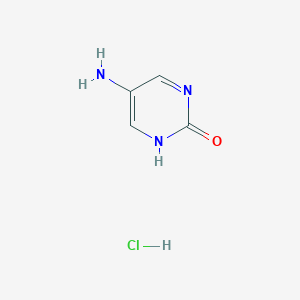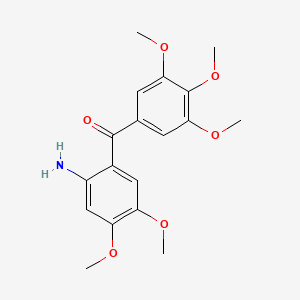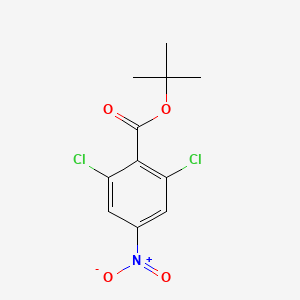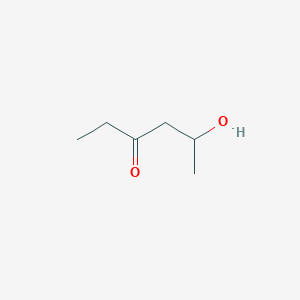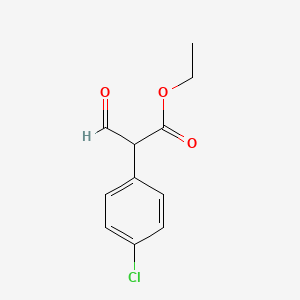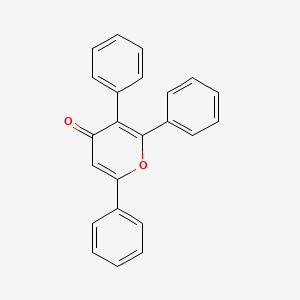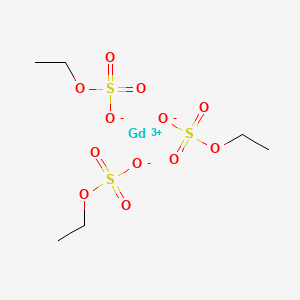
Gadolinium ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium ethyl sulfate is a chemical compound that features gadolinium, a rare-earth metal from the lanthanide series, combined with ethyl sulfate. Gadolinium is known for its unique magnetic properties and is used in various high-tech applications. This compound, in particular, is noted for its extremely low noise characteristics, making it valuable in specific scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium ethyl sulfate typically involves the reaction of gadolinium oxide or gadolinium chloride with ethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity gadolinium salts and ethyl sulfate, with careful control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: Gadolinium in the compound can be oxidized to form gadolinium oxide.
Reduction: The compound can be reduced under specific conditions to yield gadolinium metal.
Substitution: Ethyl sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Gadolinium oxide.
Reduction: Gadolinium metal.
Substitution: Various gadolinium-organic complexes depending on the substituent.
Aplicaciones Científicas De Investigación
Gadolinium ethyl sulfate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds.
Biology: Investigated for its potential use in biological imaging due to its magnetic properties.
Medicine: Explored as a contrast agent in magnetic resonance imaging (MRI) due to gadolinium’s paramagnetic properties.
Industry: Utilized in the development of low-noise amplifiers and other electronic components.
Mecanismo De Acción
The mechanism of action of gadolinium ethyl sulfate is primarily related to the magnetic properties of gadolinium. Gadolinium has seven unpaired electrons, which makes it highly paramagnetic. This property is exploited in MRI contrast agents, where gadolinium shortens the spin-lattice relaxation time (T1) of water protons in tissues, enhancing the contrast of the images. The compound’s effects are mediated through its interaction with magnetic fields and its ability to alter the relaxation times of nearby nuclei .
Comparación Con Compuestos Similares
- Gadolinium chloride
- Gadolinium oxide
- Gadolinium nitrate
Comparison: Gadolinium ethyl sulfate is unique due to its extremely low noise characteristics, which are not as pronounced in other gadolinium compounds. This makes it particularly valuable in applications requiring high signal-to-noise ratios, such as in certain types of amplifiers and electronic components. Additionally, its specific magnetic properties make it a preferred choice for certain MRI applications .
Propiedades
Número CAS |
3368-34-1 |
|---|---|
Fórmula molecular |
C2H6GdO4S |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
ethyl hydrogen sulfate;gadolinium |
InChI |
InChI=1S/C2H6O4S.Gd/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5); |
Clave InChI |
CPBXTXXRQRMWNE-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Gd+3] |
SMILES canónico |
CCOS(=O)(=O)O.[Gd] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3260880.png)
![tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3260887.png)
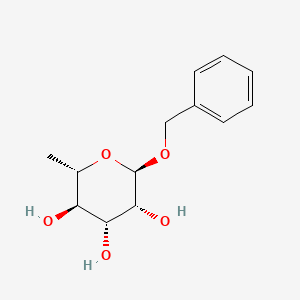
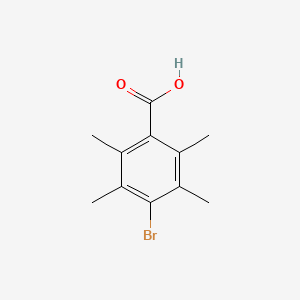
![Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B3260909.png)
